4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether
Overview
Description
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether is a fluorinated aromatic compound known for its unique chemical properties and applications. It is commonly used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether typically involves the reaction of hexafluoroisopropylidene bisphthalic anhydride with diphenyl ether under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The compound is often purified by recrystallization or sublimation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.
Polymerization: It is a key monomer in the synthesis of polyimides and other high-performance polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions and catalysts for polymerization. Typical conditions involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are high-performance polymers such as polyimides, which are known for their excellent thermal and chemical stability .
Scientific Research Applications
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and other advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and diagnostic tools.
Industry: Applied in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether primarily involves its ability to form strong covalent bonds with other monomers, leading to the formation of high-performance polymers. The hexafluoroisopropylidene groups provide steric hindrance, enhancing the thermal and chemical stability of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Oxydiphthalic anhydride
- 4,4’-Isopropylidenediphenoxy bisphthalic anhydride
- Naphthalene-1,4,5,8-tetracarboxylic dianhydride
Uniqueness
Compared to similar compounds, 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether stands out due to its superior thermal stability and chemical resistance, making it an ideal choice for high-performance applications .
Properties
IUPAC Name |
5-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14F12O7/c35-31(36,37)29(32(38,39)40,17-5-11-21-23(13-17)27(49)52-25(21)47)15-1-7-19(8-2-15)51-20-9-3-16(4-10-20)30(33(41,42)43,34(44,45)46)18-6-12-22-24(14-18)28(50)53-26(22)48/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYPRLLPILIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=C(C=C2)C(=O)OC3=O)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)C(C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14F12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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